Methyl 4-oxo-1-(phenylsulfonyl)-2-(trifluoromethyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
The synthesis of methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of piperidine derivatives with benzenesulfonyl chloride under controlled conditions The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonylated productIndustrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .
Chemical Reactions Analysis
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Scientific Research Applications
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s derivatives have been studied for their potential as enzyme inhibitors, which can be useful in understanding biological pathways and developing new drugs.
Medicine: Due to its structural features, it has been explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are leveraged
Mechanism of Action
The mechanism of action of methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate can be compared with other piperidine derivatives such as:
Methyl 4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate: Lacks the benzenesulfonyl group, which may result in different biological activities.
1-(Benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
4-Oxo-2-(trifluoromethyl)piperidine-2-carboxylate: Without the benzenesulfonyl group, leading to different chemical properties and applications
Properties
Molecular Formula |
C14H14F3NO5S |
---|---|
Molecular Weight |
365.33 g/mol |
IUPAC Name |
methyl 1-(benzenesulfonyl)-4-oxo-2-(trifluoromethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C14H14F3NO5S/c1-23-12(20)13(14(15,16)17)9-10(19)7-8-18(13)24(21,22)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
PQJJJHKDFIGXNC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(=O)CCN1S(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.